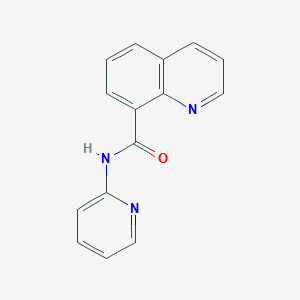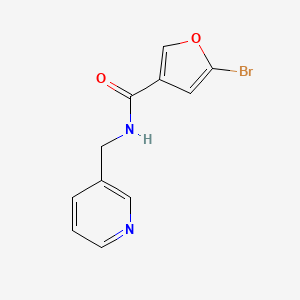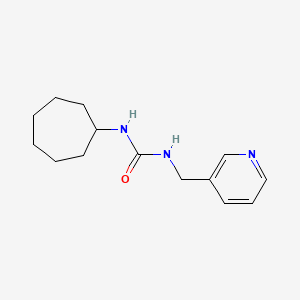
N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, especially in the field of pharmacology. This compound belongs to the class of piperazine derivatives, which have been extensively studied for their therapeutic properties.
科学研究应用
N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide has been studied for its potential applications in various fields, including pharmacology, neuroscience, and medicinal chemistry. In pharmacology, this compound has been shown to have potent and selective affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety, depression, and stress. In neuroscience, this compound has been studied for its potential use as a tool compound for the study of the 5-HT1A receptor signaling pathway. In medicinal chemistry, this compound has been used as a lead compound for the development of novel 5-HT1A receptor ligands with improved pharmacological properties.
作用机制
The mechanism of action of N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide involves the selective binding to the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The binding of this compound to the 5-HT1A receptor results in the activation of the receptor and the subsequent modulation of various signaling pathways, including the adenylyl cyclase and the mitogen-activated protein kinase pathways. The activation of these pathways leads to the regulation of various physiological processes, including neurotransmitter release, neuronal excitability, and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily mediated through the selective activation of the serotonin 5-HT1A receptor. This compound has been shown to have anxiolytic, antidepressant, and antipsychotic effects in various animal models of anxiety, depression, and schizophrenia. Moreover, this compound has been shown to modulate the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.
实验室实验的优点和局限性
The advantages of using N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide in lab experiments include its high potency and selectivity for the serotonin 5-HT1A receptor, which makes it a valuable tool compound for the study of the receptor signaling pathway. Moreover, this compound has been extensively studied for its pharmacological properties, which makes it a well-characterized compound for use in various experimental settings. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which may require the use of organic solvents for its preparation and administration.
未来方向
The future directions for the study of N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide include the development of novel 5-HT1A receptor ligands with improved pharmacological properties, including increased selectivity, potency, and solubility. Moreover, this compound may be studied for its potential applications in the treatment of various psychiatric and neurological disorders, including anxiety, depression, and schizophrenia. Finally, the study of the 5-HT1A receptor signaling pathway may provide insights into the pathophysiology of these disorders and the development of novel therapeutic strategies.
合成方法
The synthesis of N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide involves the reaction of 2,3-dimethylphenylpiperazine with cyclopropylmethylamine and 1,1'-carbonyldiimidazole in anhydrous dichloromethane. The reaction is carried out at room temperature under nitrogen atmosphere, and the product is purified by column chromatography using a mixture of hexane and ethyl acetate as eluent. The yield of the product is around 60%.
属性
IUPAC Name |
N-(cyclopropylmethyl)-4-(2,3-dimethylphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O/c1-13-4-3-5-16(14(13)2)19-8-10-20(11-9-19)17(21)18-12-15-6-7-15/h3-5,15H,6-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COGNPDFLLZMUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)NCC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)
![2-[(4-fluorobenzyl)amino]-2-oxoethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B7470710.png)







![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)


![[2-[(4-methylphenyl)methylamino]-2-oxoethyl] 1H-indazole-3-carboxylate](/img/structure/B7470785.png)
